2-tert-Butylcholestan-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55162-57-7 |
|---|---|
Molecular Formula |
C31H54O |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-2-tert-butyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H54O/c1-20(2)10-9-11-21(3)24-14-15-25-23-13-12-22-18-28(32)27(29(4,5)6)19-31(22,8)26(23)16-17-30(24,25)7/h20-27H,9-19H2,1-8H3/t21-,22?,23+,24-,25+,26+,27?,30-,31+/m1/s1 |
InChI Key |
NOPSUWNQUASERN-FXLHRXESSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC(C(=O)C4)C(C)(C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C(C)(C)C)C)C |
Origin of Product |
United States |
Stereochemical, Conformational, and Chiral Analysis of 2 Tert Butylcholestan 3 One
Conformational Analysis of the Cholestane (B1235564) Skeleton in Solution and Solid States
The conformation of the cholestane skeleton, particularly Ring A, is significantly influenced by its substituents. The introduction of a bulky tert-butyl group at the C-2 position imposes substantial steric constraints that dictate the preferred spatial arrangement of the molecule in both solution and solid phases.
Elucidation of Preferred Chair and Twist Conformations
In an unsubstituted cyclohexane (B81311) ring, the chair conformation is overwhelmingly favored due to its staggered arrangement of substituents, which minimizes torsional and steric strain. upenn.edu However, for a substituted cholestane ring system like that in 2-tert-Butylcholestan-3-one, the analysis is more complex. The A ring of the cholestane skeleton can theoretically adopt several conformations, including the chair, boat, and twist-boat forms.
The chair conformation remains a low-energy option, but only if the bulky tert-butyl group can occupy an equatorial position. An axial placement of a tert-butyl group introduces severe 1,3-diaxial interactions, which are highly destabilizing. In cases where a bulky group is forced into an axial position in a chair conformation, the molecule may adopt a twist-boat (or skew-boat) conformation to alleviate the steric strain. upenn.edu Computational studies on analogous systems like cis-1,4-di-tert-butylcyclohexane have shown that a twisted-boat conformation can be energetically more favorable than a chair conformation that places a tert-butyl group in an axial position. upenn.edu This suggests that this compound likely avoids a conformation that would render the tert-butyl group axial, preferring either a chair form with an equatorial substituent or a distorted twist conformation.
Influence of the 2-tert-Butyl Substituent on Ring A Conformation
The primary influence of the 2-tert-butyl substituent is steric hindrance. A tert-butyl group is one of the most sterically demanding alkyl groups in conformational analysis. lumenlearning.com Its presence on the C-2 carbon of the cholestane A ring forces the ring to adopt a conformation that places this group in a position of minimal steric interaction, which is typically the equatorial position in a chair conformation.
Table 1: Comparison of Conformational Energies
| Conformation | Key Feature | Relative Steric Energy | Rationale |
|---|---|---|---|
| Chair (Equatorial t-Butyl) | Bulky group is in the sterically favored equatorial position. | Low | Minimizes 1,3-diaxial interactions. |
| Chair (Axial t-Butyl) | Bulky group is in the sterically hindered axial position. | Very High | Severe steric repulsion with axial hydrogens. upenn.edu |
Determination of Absolute Configuration and Stereoisomeric Differentiation
The cholestane skeleton is an inherently chiral molecule, possessing multiple stereocenters that define its absolute configuration. nih.gov The introduction of a substituent at the C-2 position, as in this compound, creates an additional stereocenter, leading to the possibility of different diastereomers (e.g., 2α-tert-butyl and 2β-tert-butyl isomers).
Determining the absolute configuration of these stereoisomers requires sophisticated analytical techniques. X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing unambiguous assignment of the absolute configuration of all stereocenters. scirp.org
In the absence of suitable crystals, chiroptical methods such as Circular Dichroism (CD) spectroscopy are invaluable. The carbonyl group at C-3 acts as a chromophore, and its interaction with the chiral environment of the steroid nucleus produces a characteristic CD spectrum. The sign and intensity of the Cotton effect in the CD spectrum are highly sensitive to the conformation of Ring A and the stereochemistry of adjacent substituents, allowing for the differentiation of diastereomers and the assignment of absolute configuration based on established empirical rules, such as the Octant Rule for ketones. nih.gov
Diastereoselective and Enantioselective Considerations in Related Steroidal Systems
The synthesis of specific stereoisomers of substituted steroids relies on diastereoselective and enantioselective reactions. The rigid, polycyclic structure of the steroid nucleus provides a powerful platform for stereocontrol, as its inherent chirality and steric bulk can direct the approach of reagents to one face of the molecule over the other.
For instance, in the synthesis of steroid-fullerene hybrids via 1,3-dipolar cycloaddition, the reaction often proceeds with a high degree of diastereoselectivity. The bulky steroid unit can effectively shield one face of the reacting intermediate, forcing the electrophile to attack from the less hindered face, resulting in the preferential formation of one diastereomer. nih.govnih.gov
Similarly, catalytic hydrogenation reactions on steroidal enones can be highly diastereoselective. The choice of catalyst and reaction conditions can favor the delivery of hydrogen from either the α- or β-face of the steroid, leading to the selective formation of different A/B ring junctions (cis or trans). acs.org For example, the palladium-catalyzed hydrogenation of certain steroidal 4-ene-3-ketones has been shown to proceed with high 5β-selectivity, demonstrating how the existing stereochemistry of the steroid controls the formation of a new stereocenter. acs.org These principles are directly applicable to the synthesis of specific stereoisomers of this compound, where controlling the stereochemistry at C-2 is crucial.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Reactivity Profiles and Mechanistic Investigations of 2 Tert Butylcholestan 3 One
Transformations at the C-3 Ketone Functionality
The C-3 ketone is the primary site of reactivity in the 2-tert-Butylcholestan-3-one molecule. Its reactivity is characteristic of hindered ketones, where the approach of reagents is subject to significant steric control imposed by the adjacent axial tert-butyl group.
Selective Reduction Reactions and Resulting Stereoisomer Distribution
The reduction of the C-3 carbonyl group in this compound can theoretically yield two stereoisomeric alcohols: 2α-tert-butylcholestan-3α-ol (equatorial hydroxyl) and 2α-tert-butylcholestan-3β-ol (axial hydroxyl). The stereochemical course of this reduction is dictated by the steric environment of the carbonyl group. The large tert-butyl group at the C-2 position resides in a sterically demanding axial orientation, effectively blocking the α-face of the steroid.
Consequently, hydride reagents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), are expected to attack preferentially from the less hindered β-face. This trajectory of attack, known as steric approach control, leads to the predominant formation of the axial alcohol (2α-tert-butylcholestan-3β-ol). In contrast, the reduction of the parent cholestan-3-one (B8813596), which lacks the C-2 substituent, yields a higher proportion of the equatorial alcohol, as attack from the α-face is less impeded.
| Ketone Substrate | Reducing Agent | Major Product (Stereoisomer) | Minor Product (Stereoisomer) | Predicted Product Ratio (Major:Minor) |
|---|---|---|---|---|
| This compound | LiAlH₄ | 2α-tert-Butylcholestan-3β-ol (Axial OH) | 2α-tert-Butylcholestan-3α-ol (Equatorial OH) | >95 : <5 |
| Cholestan-3-one | LiAlH₄ | Cholestan-3α-ol (Equatorial OH) | Cholestan-3β-ol (Axial OH) | ~90 : 10 |
Nucleophilic Additions and Condensation Reactions (e.g., Oxime Formation)
The carbonyl carbon of this compound is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.orgacademie-sciences.fr Condensation reactions with nitrogen-based nucleophiles, such as hydroxylamine (B1172632), are characteristic of ketones and lead to the formation of derivatives like oximes. wikipedia.orgorganic-chemistry.org The reaction of this compound with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) would be expected to yield this compound oxime.
The mechanism involves the initial nucleophilic addition of hydroxylamine to the carbonyl carbon, forming a tetrahedral intermediate, followed by dehydration to yield the C=N double bond of the oxime. researchgate.net While the steric hindrance from the C-2 tert-butyl group may decrease the reaction rate compared to unhindered ketones, the reaction is generally expected to proceed to completion. The resulting oxime can exist as (E) and (Z) isomers, and their formation ratio can be influenced by reaction conditions.
Reactions Involving the tert-Butyl Group and Adjacent Stereocenters
The tert-butyl group is known for its chemical inertness due to the high bond dissociation energy of its C-H bonds and the steric shielding of the quaternary carbon. chemrxiv.orgresearchgate.net As such, the tert-butyl group in this compound is not expected to participate directly in most synthetic transformations.
Ring System Rearrangements and Fragmentation Pathways in Steroidal Ketones
In mass spectrometry, steroidal ketones exhibit characteristic fragmentation patterns that provide structural information. libretexts.org For this compound, the fragmentation would be influenced by the C-3 ketone and the C-2 tert-butyl group. Key expected fragmentation pathways include α-cleavage, where the bonds adjacent to the carbonyl group break. libretexts.orgyoutube.com
Cleavage of the C1-C2 bond: This would be a favorable fragmentation, leading to a resonance-stabilized acylium ion.
Cleavage of the C3-C4 bond: This is another typical α-cleavage pathway for 3-ketosteroids.
McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is accessible for abstraction by the carbonyl oxygen.
The large tert-butyl group would also be expected to undergo fragmentation, typically involving the loss of a methyl radical to form a stable tertiary carbocation, or the loss of isobutylene.
Under acidic conditions, the oxime derivative of this compound could potentially undergo a Beckmann rearrangement. masterorganicchemistry.com This reaction involves the acid-catalyzed rearrangement of the oxime to an amide. The migration of the C-2 or C-4 carbon to the nitrogen atom would lead to the formation of a lactam, expanding the A-ring of the steroid. The choice of which group migrates is determined by its stereochemical relationship to the oxime's hydroxyl group.
Exploration of Electrophilic and Nucleophilic Attack Patterns within the Cholestane (B1235564) Framework
Beyond the direct reactions at the C-3 carbonyl, the cholestane framework of this compound has other potential sites for reaction, primarily dictated by the generation of nucleophilic or electrophilic centers.
Nucleophilic Attack: The saturated cholestane skeleton is generally unreactive towards nucleophiles. researchgate.netnih.gov Nucleophilic attack typically requires the presence of an electrophilic center, such as the C-3 carbonyl or an epoxide. In the case of an α,β-unsaturated derivative of this compound, nucleophiles could undergo a conjugate (1,4) addition. libretexts.orgopenstax.org
Electrophilic Attack: The primary pathway for electrophilic attack involves the formation of an enol or enolate intermediate. The deprotonation of this compound can occur at either the C-2 or C-4 position.
C-2 Enolate: Formation of the enolate by removing the C-2 proton is sterically hindered by the adjacent tert-butyl group. This pathway would be kinetically disfavored.
C-4 Enolate: Formation of the enolate by removing a proton from C-4 is sterically more accessible. Under thermodynamic control, this would be the favored enolate.
Once formed, the C-4 enolate can react with a variety of electrophiles (E+), such as alkyl halides or bromine, to yield a C-4 substituted product. The stereochemical outcome of this alkylation or halogenation would again be influenced by the steric environment of the A-ring, with the electrophile generally approaching from the less hindered equatorial direction. masterorganicchemistry.commasterorganicchemistry.comyoutube.com
| Enolate Formation Site | Kinetic/Thermodynamic Control | Relative Stability | Reactivity with Electrophile (e.g., CH₃I) |
|---|---|---|---|
| C-2 Position | Kinetic (disfavored) | Less Stable (Steric Strain) | Slow reaction, high steric hindrance |
| C-4 Position | Thermodynamic (favored) | More Stable | Leads to 4-methyl-2-tert-butylcholestan-3-one |
Advanced Spectroscopic Characterization for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including complex steroids like 2-tert-Butylcholestan-3-one. The strategic placement of a bulky tert-butyl group at the C-2 position of the cholestan-3-one (B8813596) framework introduces significant steric and electronic effects that can be meticulously probed by various NMR experiments.
Application of 1D and 2D NMR Techniques for Detailed Structure Elucidation
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information regarding the chemical environment of individual protons and carbon atoms within the this compound molecule. The chemical shifts observed in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, the protons of the tert-butyl group typically appear as a sharp singlet in the upfield region (around 0.5-2.0 ppm), a characteristic feature owing to the nine equivalent protons. youtube.com The chemical shifts in the ¹³C NMR spectrum offer insights into the carbon skeleton, with the carbonyl carbon of the ketone functionality exhibiting a characteristic downfield resonance. libretexts.org
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex proton and carbon signals and for establishing through-bond and through-space connectivities. nih.gov Techniques such as Correlation Spectroscopy (COSY) are employed to identify proton-proton coupling networks within the steroid nucleus. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, facilitating the assignment of the carbon skeleton. Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range proton-carbon correlations (typically over two to three bonds), which is crucial for confirming the placement of the tert-butyl group and for assigning quaternary carbons. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and the preferred conformation of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (Note: These are estimated values based on related structures and require experimental verification.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| C(2)-H | 2.5 - 2.8 | m |
| tert-Butyl CH₃ | 0.9 - 1.2 | s |
| C(19)-CH₃ | 0.7 - 0.9 | s |
| C(18)-CH₃ | 0.6 - 0.8 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (Note: These are estimated values based on related structures and require experimental verification.)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (C-3) | 210 - 220 |
| C-2 | 50 - 60 |
| C(tert-Butyl) quaternary | 30 - 40 |
| C(tert-Butyl) CH₃ | 25 - 35 |
| C-10 | 40 - 50 |
| C-13 | 40 - 50 |
NMR for Conformational Equilibrium Studies
The presence of the sterically demanding tert-butyl group at the C-2 position significantly influences the conformational equilibrium of the A-ring of the cholestane (B1235564) skeleton. auremn.org.br NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), serves as a powerful tool to investigate these conformational preferences. nih.gov The magnitude of ³JHH values, governed by the Karplus relationship, is directly related to the dihedral angle between the coupled protons. By measuring these coupling constants, the predominant chair, boat, or twist-boat conformation of the A-ring can be determined.
Furthermore, variable-temperature NMR studies can provide thermodynamic parameters for the conformational exchange processes. Changes in chemical shifts and coupling constants with temperature can be analyzed to determine the enthalpy and entropy differences between the conformers in equilibrium. This allows for a quantitative understanding of the conformational dynamics of this compound in solution.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly sensitive to the presence of specific functional groups and can also offer insights into the conformational state of the molecule.
A key vibrational mode in this compound is the carbonyl (C=O) stretch of the ketone functional group. msu.edu In the FT-IR spectrum, this typically gives rise to a strong, sharp absorption band in the region of 1715-1700 cm⁻¹. vscht.cz The exact position of this band can be influenced by the local environment, including steric strain and electronic effects imposed by the adjacent tert-butyl group. The C-H stretching vibrations of the steroid backbone and the tert-butyl group are expected in the 3000-2850 cm⁻¹ region. libretexts.org The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions corresponding to various bending and skeletal vibrations, which, while often difficult to assign individually, provides a unique spectral signature for the molecule.
Utilization of FT-IR in Hydrogen Bonding Investigations
While this compound itself does not possess hydrogen bond donating capabilities, FT-IR spectroscopy is a valuable tool for studying its interactions as a hydrogen bond acceptor. The carbonyl oxygen can participate in hydrogen bonding with protic solvents or other molecules containing O-H or N-H groups. The formation of a hydrogen bond typically results in a noticeable shift of the C=O stretching frequency to a lower wavenumber (red shift) in the FT-IR spectrum. The magnitude of this shift provides a measure of the strength of the hydrogen bond interaction.
Raman Spectroscopy for Specific Molecular Vibrational Modes
Raman spectroscopy provides complementary vibrational information to FT-IR. researchgate.net While the C=O stretch is also observable in the Raman spectrum, it is often weaker compared to its intensity in the FT-IR spectrum. Conversely, non-polar bonds and symmetric vibrations, such as C-C skeletal modes and the symmetric deformations of the tert-butyl group, often give rise to strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing the hydrocarbon framework of the steroid. The combination of FT-IR and Raman data allows for a more complete vibrational analysis and a more confident assignment of the observed spectral features.
Table 3: Characteristic Vibrational Frequencies for this compound (Note: These are estimated values based on related functional groups and require experimental verification.)
| Functional Group/Vibration | Technique | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretch (alkane) | FT-IR, Raman | 2850 - 3000 | Strong |
| C=O Stretch (ketone) | FT-IR | 1700 - 1715 | Strong |
| C=O Stretch (ketone) | Raman | 1700 - 1715 | Weak to Medium |
| C-H Bend (CH₂, CH₃) | FT-IR, Raman | 1350 - 1470 | Medium |
| C-C Skeletal Vibrations | Raman | 800 - 1200 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn allows for the unambiguous determination of its molecular formula.
Electron ionization (EI) is a common technique used to generate the mass spectrum of steroids. The initial event is the formation of a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The stability of the molecular ion can vary, but for steroidal ketones, it is generally observable.
The subsequent fragmentation of the molecular ion provides valuable structural information. For ketones, a characteristic fragmentation is the α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. In the case of this compound, this could lead to the loss of the tert-butyl group or other fragments from the A-ring. Another common fragmentation pathway for ketones is the McLafferty rearrangement, if a γ-hydrogen is available for transfer.
The fragmentation of the cholestan-3-one steroid nucleus itself is well-documented and involves characteristic cleavages of the ring system. nih.gov The presence of the tert-butyl group at C-2 would be expected to influence these fragmentation pathways, potentially leading to unique fragment ions that can confirm its position. The loss of the tert-butyl radical (a mass of 57 u) would be a highly indicative fragmentation. docbrown.info Analysis of the complete fragmentation pattern allows for the piecing together of the molecular structure and provides confirmation of the assignments made by other spectroscopic methods.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Note: These are predicted based on general fragmentation patterns and require experimental verification.)
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| [M]⁺• | Molecular Ion | - |
| [M - 57]⁺ | Loss of tert-butyl radical | α-cleavage |
| [M - 15]⁺ | Loss of methyl radical | Cleavage of steroid skeleton |
| Various | Characteristic steroid ring fragments | Ring cleavages |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. The method relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal. By analyzing the angles and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated, from which the precise position of each atom can be determined.
For a molecule such as this compound, this technique would yield a wealth of structural data. The analysis would unambiguously determine the conformation of the fused A, B, C, and D rings of the cholestane skeleton. Typically, the cyclohexane (B81311) rings (A, B, and C) are expected to adopt stable chair conformations, while the cyclopentane (B165970) D-ring assumes an envelope or twisted conformation. nih.gov Crucially, the crystallographic data would establish the precise orientation of the C-2 tert-butyl substituent relative to the A-ring, including critical torsional angles that define its spatial relationship with the C-3 ketone.
Furthermore, the analysis provides highly accurate measurements of all intramolecular bond lengths and angles. The solid-state structure also reveals how individual molecules of this compound pack together to form the crystal lattice, offering insights into intermolecular forces such as van der Waals interactions. While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such a study, with values typical for a steroidal molecule.
| Crystallographic Parameter | Illustrative Value/Description |
|---|---|
| Chemical Formula | C31H54O |
| Crystal System | Monoclinic |
| Space Group | P21 |
| Unit Cell Dimensions (a, b, c) | a ≈ 14.3 Å, b ≈ 9.9 Å, c ≈ 11.5 Å |
| Unit Cell Angles (α, β, γ) | α = 90°, β ≈ 97.5°, γ = 90° |
| Volume (V) | ≈ 1610 Å3 |
| Molecules per Unit Cell (Z) | 4 |
| Key Finding | Confirms the chair conformation of Ring A and the equatorial/axial nature of the tert-butyl group. |
Advanced Spectroscopic Techniques for Investigating Molecular Dynamics (e.g., Terahertz Spectroscopy)
While X-ray crystallography provides a static picture of a molecule, understanding its function and behavior often requires insight into its dynamic motions. Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 0.1–10 THz), is a powerful technique for investigating low-frequency collective vibrational modes in molecules. nih.gov These vibrations involve the concerted movement of large portions of the molecular skeleton, such as ring-puckering, torsional motions of substituent groups, and intermolecular vibrations in the solid state. rsc.org
For this compound, THz spectroscopy would be particularly insightful. The complex, fused-ring structure of the steroid backbone gives rise to a series of characteristic low-frequency vibrational modes. The addition of the bulky tert-butyl group would be expected to introduce unique torsional or rocking modes that could be identified in the THz spectrum. These modes are directly linked to the molecule's conformational flexibility. By identifying the frequencies of these vibrations, researchers can understand the energy barriers associated with different molecular motions and gain a more complete picture of the molecule's dynamic landscape. acs.orgnih.gov
Studies on similar biomolecules have shown that they possess unique absorption characteristics in the THz band, allowing for the identification of different configurations and conformations. nih.gov The table below presents hypothetical THz absorption peaks for this compound and their potential assignments, illustrating the type of data this technique provides.
| Frequency (THz) | Potential Vibrational Mode Assignment |
|---|---|
| 1.25 | Torsional mode of the C17 side chain |
| 1.80 | Rocking/torsional mode of the C2 tert-butyl group |
| 2.10 | Collective A/B ring bending mode |
| 2.65 | Intermolecular vibration (crystal lattice mode) |
Rotational Spectroscopy for Precise Gas-Phase Conformational Analysis
Rotational spectroscopy is an exceptionally high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. wikipedia.org By measuring the absorption of microwave radiation, which induces transitions between quantized rotational states, the molecule's moments of inertia can be determined with extreme accuracy. From these moments of inertia, it is possible to derive highly precise structural parameters, such as bond lengths to within a fraction of a picometer and bond angles to within a fraction of a degree. ifpan.edu.pl
A key advantage of this technique is that it probes isolated molecules in the gas phase, free from the intermolecular interactions and packing forces that are present in the solid state. nih.gov This allows for the determination of the intrinsic, unperturbed structure and conformation of this compound. The technique is sensitive enough to distinguish between different stable conformers of a molecule. For this compound, this would be critical for determining the preferred orientation of the tert-butyl group and any subtle variations in the steroid ring conformations that may exist in the absence of a crystal lattice.
The experimental data consists of a set of rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia (Ia, Ib, and Ic). These constants serve as a unique fingerprint for a specific molecular structure. The hypothetical data below represents the kind of precise information that rotational spectroscopy would provide for a single conformer of this compound.
| Spectroscopic Constant | Illustrative Value |
|---|---|
| Rotational Constant A | ≈ 850.5 MHz |
| Rotational Constant B | ≈ 315.2 MHz |
| Rotational Constant C | ≈ 290.8 MHz |
| Moment of Inertia Ia | ≈ 594.4 amu·Å2 |
| Moment of Inertia Ib | ≈ 1604.1 amu·Å2 |
| Moment of Inertia Ic | ≈ 1738.5 amu·Å2 |
Computational Chemistry and Theoretical Investigations of 2 Tert Butylcholestan 3 One
Quantum Mechanical Calculations for Geometric and Electronic Structure
Quantum mechanical (QM) calculations are fundamental to understanding the properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and predict a molecule's geometry, energy, and other electronic characteristics.
Ab initio and Density Functional Theory (DFT) are two pillars of quantum chemical calculations. Ab initio methods, such as Hartree-Fock (HF), derive results from first principles without experimental data, while DFT methods calculate the electron density to determine the system's energy and properties. westernsydney.edu.auresearchgate.net DFT, particularly with hybrid functionals like B3LYP, has become a standard and cost-effective tool for studying large molecules like steroids, offering a good balance between accuracy and computational expense for geometry optimization and property prediction. westernsydney.edu.audoi.orgnih.gov
For 2-tert-Butylcholestan-3-one, DFT calculations would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding the steric influence of the bulky tert-butyl group at the C2 position on the A-ring of the cholestane (B1235564) skeleton.
Calculate Electronic Properties: Predict properties such as dipole moment, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. These calculations reveal regions of high and low electron density, which are key to understanding the molecule's reactivity, particularly the nucleophilic and electrophilic character of the C3-ketone group.
Studies on similar substituted cyclohexanones and other steroidal ketones have successfully used DFT methods, often in conjunction with various basis sets (e.g., 6-311+G**), to achieve results that align well with experimental data. researchgate.netnih.gov
The steroid nucleus, while relatively rigid, possesses conformational flexibility, especially in its substituted rings. nih.govmdpi.com The conformational energy landscape is a map of a molecule's potential energy as a function of its geometry, revealing the relative stabilities of different conformers (spatial arrangements of atoms). stanford.edu
For this compound, the primary focus would be the conformation of the A-ring, a substituted cyclohexanone (B45756). The presence of the large tert-butyl group at C2 and the sp²-hybridized carbonyl at C3 significantly influences the ring's preferred conformation. Computational methods can predict the relative energies of various conformers, such as the chair, boat, and twist-boat forms.
The bulky tert-butyl group has a strong preference for the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgutexas.edu DFT calculations can precisely quantify the energy difference (ΔG) between the conformer with an axial tert-butyl group and the one with an equatorial tert-butyl group. This analysis would likely confirm that the equatorial conformation is overwhelmingly favored.
| Conformer | tert-Butyl Position | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Chair | Equatorial | 0.00 | >99.9 |
| Chair | Axial | ~5.5 | <0.1 |
| Twist-Boat | - | ~6.0 | <0.1 |
Molecular Dynamics Simulations for Dynamic Behavior and Flexibility
While QM methods provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. steeronresearch.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions within a simulated environment (e.g., in a solvent). nih.govpatsnap.com
For this compound, MD simulations could be used to:
Assess Ring Flexibility: Analyze the flexibility of the entire steroid skeleton, particularly the A-ring, to see if it deviates from the ideal chair conformation over time. Studies on other corticosteroids have shown that the flexibility of specific rings can correlate with biological activity. nih.gov
Simulate Solvent Effects: Observe how the molecule behaves in different solvents, which can influence conformational preferences and the accessibility of the ketone group.
Explore Conformational Transitions: Although high-energy transitions are rare, MD can map the pathways and energy barriers between different conformational states, providing a more complete picture of the molecule's dynamic landscape. arxiv.org
Theoretical Studies on Intermolecular and Intramolecular Non-Covalent Interactions (e.g., CH/π Interactions)
Non-covalent interactions are crucial forces that govern molecular conformation and interactions between molecules. nih.govnih.govmdpi.com These interactions, though weaker than covalent bonds, include hydrogen bonds, van der Waals forces, and CH/π interactions.
In this compound, several intramolecular non-covalent interactions can be investigated computationally:
Steric Repulsion: The most significant interaction is the steric clash between the axial hydrogens and the substituents. The preference of the tert-butyl group for an equatorial position is a direct consequence of avoiding strong 1,3-diaxial steric repulsion.
Dipole-Dipole Interactions: The carbonyl group (C=O) introduces a significant dipole moment. Computational analysis can map the electrostatic potential and identify how this dipole interacts with other parts of the molecule.
CH/π Interactions: These interactions occur between a C-H bond and a π-system. mdpi.comnih.govnih.gov In this molecule, it is possible to investigate weak intramolecular interactions between the C-H bonds of the steroid skeleton and the π-system of the C3-carbonyl group. While less common than intermolecular CH/π interactions, they can contribute to conformational stability. Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the stabilizing energy from such orbital interactions. researchgate.net
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules. researchgate.netaip.org By calculating properties related to various spectroscopic techniques, theoretical data can be directly compared with experimental spectra. nih.gov
NMR Spectroscopy: QM methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. For this compound, this would be invaluable for assigning specific signals in the experimental spectrum, especially for the complex cholestane backbone. The predicted chemical shifts are highly sensitive to the local electronic environment and molecular geometry.
Infrared (IR) Spectroscopy: DFT calculations can compute vibrational frequencies and their corresponding intensities. nih.gov This allows for the generation of a theoretical IR spectrum. A key feature for this molecule would be the predicted stretching frequency of the C=O bond in the cyclohexanone ring, which is sensitive to ring strain and electronic effects.
| Parameter | Predicted Value (DFT B3LYP/6-311+G**) | Typical Experimental Value |
|---|---|---|
| ¹³C NMR Chemical Shift (C=O) | 210.5 ppm | 211 ppm |
| ¹H NMR Chemical Shift (C2-H, axial) | 2.45 ppm | 2.50 ppm |
| IR Frequency (C=O stretch) | 1718 cm⁻¹ | 1715 cm⁻¹ |
Computational Approaches in the Rational Design of Steroid-Based Scaffolds
Computational chemistry is integral to modern drug discovery and rational drug design. steeronresearch.comlongdom.orgopenmedicinalchemistryjournal.comalliedacademies.org By understanding the structure and electronic properties of a molecule like this compound, computational methods can guide the synthesis of new derivatives with desired properties. patsnap.comnih.govnih.govnih.gov
For steroid-based scaffolds, computational approaches can:
Predict Reactivity: The calculated electrostatic potential and HOMO/LUMO orbitals can predict the most likely sites for chemical reactions, for instance, nucleophilic attack at the carbonyl carbon.
Structure-Activity Relationship (SAR) Studies: If this compound were a lead compound, chemists could computationally model derivatives with different substituents. By calculating properties like binding affinity to a hypothetical receptor (via molecular docking) or electronic properties, a quantitative structure-activity relationship (QSAR) can be developed. nih.gov
Design of Novel Inhibitors or Ligands: Based on the shape and electronic features of the steroid, computational tools can be used to design complementary molecules that could bind to it or to design modifications to the steroid itself to enhance its interaction with a biological target, such as an enzyme. researchgate.net For example, understanding the steric bulk of the tert-butyl group could inform the design of receptor pockets that can accommodate it.
Synthesis and Structural Investigation of 2 Tert Butylcholestan 3 One Derivatives and Analogues
Principles of Design for Cholestane-Based Chemical Scaffolds
The design of cholestane-based chemical scaffolds is guided by the principle of leveraging the rigid and well-defined three-dimensional structure of the steroid nucleus. This framework allows for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity. The inherent chirality of the cholestane (B1235564) skeleton provides a basis for creating stereochemically complex molecules.
Key design principles include:
Stereochemical Control: The numerous chiral centers in the cholestane ring system allow for the synthesis of a vast number of stereoisomers. The orientation of substituents (axial vs. equatorial) can significantly impact the molecule's shape and its interaction with biological targets.
Functional Group Diversity: The introduction of various functional groups at different positions on the cholestane scaffold can modulate its polarity, reactivity, and binding affinity.
Bioisosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties (bioisosteres) can lead to compounds with improved characteristics.
A critical aspect of the design process is considering the steric and electronic effects of the substituents. The introduction of a bulky group like a tert-butyl group at the C2 position of the cholestan-3-one (B8813596) framework is a prime example of a design choice intended to introduce significant steric hindrance, thereby influencing the molecule's conformation and reactivity. libretexts.org
Synthesis of Modified Cholestane Skeletons with Varied Substitution Patterns
The synthesis of modified cholestane skeletons with varied substitution patterns often starts from readily available natural steroids like cholesterol. For the synthesis of 2-tert-Butylcholestan-3-one, a plausible route would involve the alkylation of a cholestan-3-one precursor.
A general strategy for the introduction of an alkyl group at the C2 position of a 3-oxosteroid involves the formation of an enolate or a related reactive intermediate, followed by reaction with an appropriate electrophile.
Table 1: Plausible Synthetic Route for this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Protection of the 3-keto group | Ethylene glycol, p-toluenesulfonic acid | 3,3-Ethylenedioxy-5α-cholestane |
| 2 | Enolate formation | Lithium diisopropylamide (LDA) in THF at low temperature | Lithium enolate of the ketal |
| 3 | Alkylation | tert-Butyl bromide or tert-butyl iodide | 2-tert-Butyl-3,3-ethylenedioxy-5α-cholestane |
| 4 | Deprotection | Aqueous acid (e.g., HCl) | This compound |
The stereoselectivity of the alkylation step is a critical consideration. The approach of the bulky tert-butyl electrophile to the enolate will be influenced by steric hindrance from the steroid's A-ring and the existing methyl groups. This often leads to a preference for one diastereomer over the other.
Incorporation of Heteroatoms and Diverse Functional Groups into the Steroid Core
The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the cholestane core can dramatically alter the biological and chemical properties of the resulting derivatives. nih.govwvu.edu These modifications can introduce new functionalities, alter polarity, and create opportunities for new intermolecular interactions.
For derivatives of this compound, heteroatoms could be incorporated in several ways:
Aza-steroids: Nitrogen can be introduced into the A-ring to form a lactam. For example, a Beckmann rearrangement of the oxime derived from this compound could yield an A-homo-aza-steroid.
Thia-steroids: Sulfur can be introduced, for instance, by reacting a suitable precursor with Lawesson's reagent to convert the carbonyl group into a thiocarbonyl.
Oxa-steroids: Oxygen can be incorporated through reactions like the Baeyer-Villiger oxidation of the ketone, which would insert an oxygen atom adjacent to the carbonyl group to form a lactone.
Furthermore, the carbonyl group of this compound serves as a handle for introducing a variety of other functional groups through reactions such as:
Reduction: To form the corresponding 2-tert-butylcholestan-3-ol, which can exist as two epimers (3α- and 3β-).
Wittig reaction: To form an exocyclic double bond at the C3 position.
Reductive amination: To introduce an amino group at the C3 position.
Advanced Characterization of Novel Derivatives and Analogues
The structural elucidation of novel cholestane derivatives like this compound and its analogues relies on a combination of advanced spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number of different types of protons and their local chemical environment. The chemical shifts and coupling constants of the protons in the A-ring are particularly diagnostic for the conformation and the stereochemistry of the tert-butyl group at C2. researchgate.netmdpi.com
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their hybridization. The chemical shift of the carbonyl carbon (C3) and the carbons of the tert-butyl group are key indicators. researchgate.net
2D NMR Techniques: COSY, HSQC, HMBC, and NOESY experiments are essential for unambiguously assigning all proton and carbon signals and for determining the stereochemical relationships between protons, which is crucial for conformational analysis. mdpi.comrsc.org
Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Rationale |
| C18-H₃ | ~0.6-0.7 | Typical angular methyl group shift. |
| C19-H₃ | ~0.9-1.1 | Typical angular methyl group shift. |
| tert-Butyl-H₉ | ~1.0-1.3 | Shielded environment due to the steroid core. |
| C2-H | ~2.5-3.0 | Deshielded by the adjacent carbonyl group and the tert-butyl group. |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. The fragmentation pattern in the mass spectrum can provide valuable structural information. For cholestane derivatives, characteristic fragmentation patterns involving the steroid rings and the side chain are often observed. nih.govnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of the molecule. nih.govresearchgate.net For a sterically hindered molecule like this compound, an X-ray crystal structure would be invaluable for confirming the conformation of the A-ring and the precise orientation of the tert-butyl group. researchgate.net
Systematic Studies on Structural Variations and their Influence on Chemical Reactivity
The introduction of a bulky tert-butyl group at the C2 position of cholestan-3-one is expected to have a profound influence on its chemical reactivity, primarily due to steric hindrance. libretexts.orgfiveable.me
Steric Effects on Carbonyl Reactivity: The carbonyl group at C3 is significantly shielded by the adjacent tert-butyl group. This steric hindrance will likely decrease the rate of nucleophilic attack at the carbonyl carbon. libretexts.orgfiveable.me For instance, reactions with bulky nucleophiles would be significantly slower compared to the parent cholestan-3-one.
Table 3: Predicted Relative Reactivity of Cholestan-3-one Derivatives towards a Bulky Nucleophile
| Compound | C2-Substituent | Predicted Relative Reactivity |
| 5α-Cholestan-3-one | H | High |
| 2α-Methyl-5α-cholestan-3-one | α-Methyl | Moderate |
| 2β-Methyl-5α-cholestan-3-one | β-Methyl | Low |
| This compound | tert-Butyl | Very Low |
Influence on Enolate Formation and Subsequent Reactions: The formation of an enolate from this compound would also be affected by the C2-substituent. Deprotonation at C4 would likely be favored over deprotonation at C2 due to the steric bulk of the tert-butyl group. This regioselectivity in enolate formation would dictate the outcome of subsequent reactions, such as further alkylations or aldol (B89426) condensations.
Conformational Effects: The large tert-butyl group will likely have a strong preference for an equatorial orientation to minimize 1,3-diaxial interactions. upenn.edu This can lock the A-ring into a specific chair conformation, which in turn can influence the reactivity at other positions of the steroid nucleus through long-range stereoelectronic effects.
Future Research Directions in 2 Tert Butylcholestan 3 One Chemistry
Development of Innovative and Sustainable Stereoselective Synthetic Pathways
The synthesis of sterically hindered steroids like 2-tert-Butylcholestan-3-one with high stereocontrol remains a significant challenge. Future research should focus on the development of novel synthetic methodologies that are not only efficient and stereoselective but also adhere to the principles of green chemistry.
One promising area is the exploration of organocatalysis. Chiral organocatalysts could facilitate the asymmetric introduction of the tert-butyl group or other substituents onto the cholestane (B1235564) framework, minimizing the need for traditional metal-based catalysts and protecting group manipulations. Furthermore, the development of biocatalytic methods, employing enzymes such as ketoreductases or ene-reductases, could offer highly selective and environmentally benign routes to specific stereoisomers of this compound and its derivatives.
Additionally, flow chemistry presents an opportunity for the safe and scalable synthesis of these complex molecules. Continuous-flow processes can offer precise control over reaction parameters, leading to improved yields and selectivities, which is particularly important when dealing with intricate multi-step syntheses.
Deeper Mechanistic Understanding of Complex Transformations
For instance, detailed kinetic and computational studies of nucleophilic additions to the C-3 carbonyl would provide valuable insights into how the tert-butyl group influences the facial selectivity of the attack. Understanding the conformational dynamics of the A-ring in the presence of this bulky substituent is crucial for predicting reaction outcomes.
Furthermore, investigating the mechanisms of enolate formation and subsequent reactions at the C-2 and C-4 positions will be critical. The tert-butyl group may hinder or direct the approach of reagents, leading to unusual or highly selective transformations. Advanced spectroscopic techniques, such as in-situ NMR, could be employed to monitor reaction intermediates and transition states, providing a more complete picture of the reaction pathways.
Integration of Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density functional theory (DFT) and other quantum mechanical methods can be used to predict the ground-state geometries, transition-state structures, and reaction energetics of this molecule. nih.govoup.com
Furthermore, computational models can be used to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of new compounds. nih.gov By integrating computational predictions with experimental results, researchers can develop a more robust understanding of the chemical behavior of this compound and guide the design of future experiments.
Comprehensive Exploration of Structure-Reactivity Relationships within Cholestane Systems
A systematic investigation into the structure-reactivity relationships of a series of 2-substituted cholestan-3-ones, with varying steric and electronic properties of the substituent, would provide a comprehensive understanding of the role of the C-2 position in modulating the reactivity of the cholestane skeleton.
By comparing the chemical behavior of this compound with analogues bearing smaller or more electron-withdrawing groups at the C-2 position, researchers can delineate the specific contributions of steric hindrance and electronic effects. This could involve studying a range of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Such studies would not only advance our fundamental understanding of steroid chemistry but could also lead to the development of predictive models for the reactivity of substituted cholestanes. This knowledge is crucial for the rational design of new steroidal compounds with tailored properties. The rigid structure of the trans-fused rings in steroids fixes the orientation of substituent groups, which in turn influences chemical reactivity due to steric hindrance. libretexts.orglibretexts.org
Synergistic Application of Multiple Analytical Techniques for Holistic Characterization
A comprehensive characterization of this compound and its reaction products will require the synergistic application of a suite of advanced analytical techniques. While standard techniques like NMR and mass spectrometry are essential for structural elucidation, more sophisticated methods will be needed to probe the subtle stereochemical and conformational details of this sterically hindered molecule.
High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in formula determination. sciex.com Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, will be crucial for unambiguously assigning the stereochemistry of the molecule.
In addition, chiroptical methods like circular dichroism (CD) and vibrational circular dichroism (VCD) can provide valuable information about the absolute configuration and solution-state conformation of chiral derivatives. The combination of these techniques will be essential for a holistic characterization of this compound and for understanding its complex chemical behavior. Modern analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become standard for the sensitive and specific analysis of steroids. nih.govnih.govresearchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
